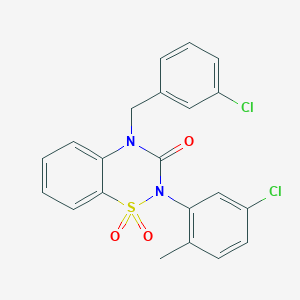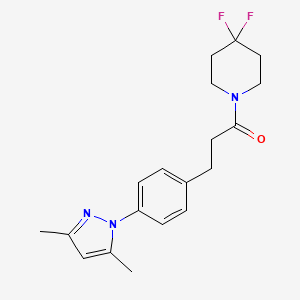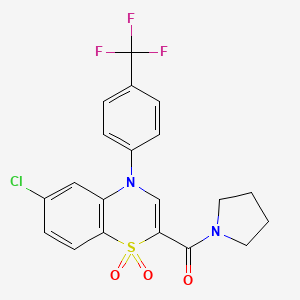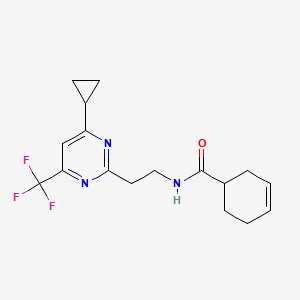![molecular formula C21H18ClN3O3S2 B2939383 N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1261009-59-9](/img/structure/B2939383.png)
N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a novel derivative synthesized for its potential pharmacological properties . It is an impurity present in Clopidogrel, a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke .
Physical And Chemical Properties Analysis
The compound is a pale yellow powder with a density of 1.23 g/cm3. It has a melting point of 197°C, a boiling point of 534.8°C at 760 mmHg, a flash point of 307.8°C, and a refractive index of 1.645 .Scientific Research Applications
Antimicrobial Activity
The thiophene nucleus, a critical component of the compound, has been associated with antimicrobial properties . Compounds containing thiophene have shown inhibitory effects against various organisms, particularly Bacillus subtilis, Escherichia coli, Proteus vulgaris , and Staphylococcus aureus . This suggests that our compound could be developed into a new class of antimicrobials, potentially addressing the growing concern of antibiotic resistance.
Anti-inflammatory Agents
Thiophene derivatives have been reported to act as anti-inflammatory agents . The compound’s structure, which includes a thiophene ring, may be leveraged to synthesize novel anti-inflammatory drugs, possibly offering relief for conditions such as arthritis or inflammatory bowel disease.
Anticancer Activity
Thiophene-containing compounds have demonstrated anti-cancer properties . The compound’s ability to inhibit kinases, which are enzymes that regulate various cellular processes, including cell division, could make it a candidate for cancer therapy, particularly in targeted treatments designed to attack cancer cells without affecting healthy ones.
Antipsychotic and Anti-anxiety Medications
The structural features of the compound suggest potential use in the development of antipsychotic and anti-anxiety medications . Thiophene derivatives have been effective in central nervous system disorders, and further research could lead to new treatments for conditions like schizophrenia or generalized anxiety disorder.
Antioxidant Properties
Compounds with a thiophene nucleus have shown antioxidant capabilities . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. The compound could be used to create supplements or drugs that help mitigate the effects of oxidative stress on the body.
Estrogen Receptor Modulation
Some thiophene compounds have been found to modulate estrogen receptors . This application is particularly relevant in the treatment of hormone-responsive cancers, such as breast cancer, where the compound could be used to develop drugs that influence the behavior of estrogen in the body, potentially inhibiting tumor growth.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c22-16-6-2-1-4-14(16)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-15-5-3-10-29-15/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJQMMVJZJXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3-Nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2939307.png)
![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)



![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)

![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)


![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)